![molecular formula C6H8N2O2 B1588724 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 89202-89-1](/img/structure/B1588724.png)
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a type of organic compound known as phenylpyrazoles . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . The structure of similar compounds has been discussed based on crystallographic results and solid-state NMR .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Scientific Research Applications
Medicinal Chemistry
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid plays a pivotal role in medicinal chemistry due to its pyrazole core, a prominent scaffold in drug design. Pyrazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound can be utilized to synthesize novel derivatives with potential therapeutic applications.
Drug Discovery
In the realm of drug discovery, this compound serves as a versatile intermediate. Researchers have developed innovative methods to synthesize pyrazole derivatives, which are explored for various biological activities such as antituberculosis, antifungal, and antidiabetic agents . The pyrazole ring’s ability to bind with multiple receptors makes it a valuable entity in the synthesis of new drugs.
Agrochemistry
The pyrazole moiety, including derivatives like 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, is extensively used in agrochemistry for developing herbicides and pesticides . Its structural versatility allows for the creation of compounds that can interact with specific enzymes or receptors in pests and weeds, providing targeted agricultural solutions.
Coordination Chemistry
In coordination chemistry, pyrazole-based ligands, including those derived from 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, are synthesized for their ability to coordinate with various metals . These complexes are studied for their magnetic, catalytic, and luminescent properties, contributing to advancements in materials science.
Organometallic Chemistry
This compound is also significant in organometallic chemistry, where it can act as a ligand or a building block for organometallic complexes . Such complexes are crucial for catalysis and the development of new synthetic pathways, impacting the efficiency of industrial chemical processes.
Synthetic Methodologies
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is instrumental in developing new synthetic methodologies . It is used in various reactions, including cycloadditions and condensations, to create complex molecules with high precision. These methodologies are fundamental to the synthesis of complex organic compounds.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 1,4-dimethyl-1h-pyrazole-3-carboxylic acid, are known to bind with high affinity to multiple receptors . This suggests that 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid may interact with various biological targets.
Mode of Action
Pyrazoles are known to exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with targets. This could potentially lead to changes in the biological system where 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is active.
Biochemical Pathways
It is known that pyrazole derivatives can have diverse biological activities , suggesting that 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It is soluble in dmso and methanol to some extent , which may influence its bioavailability.
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid may have similar effects.
Action Environment
It is known to be stable under dry conditions and at room temperature . This suggests that environmental factors such as temperature and humidity may influence the action and stability of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid.
Safety and Hazards
While specific safety and hazard information for 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is not available, similar compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there is significant potential for future research and development involving 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid and similar compounds.
properties
IUPAC Name |
1,4-dimethylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-8(2)7-5(4)6(9)10/h3H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCQFCGAORZRDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416035 | |
Record name | 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
89202-89-1 | |
Record name | 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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